
Methyl 6-(2,5-dimethoxyphenyl)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(2,5-dimethoxyphenyl)hexanoate is an organic compound characterized by its aromatic ring substituted with two methoxy groups and a hexanoate ester chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2,5-dimethoxyphenyl)hexanoate typically involves the esterification of 6-(2,5-dimethoxyphenyl)hexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups or the ester moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Methyl 6-(2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism by which Methyl 6-(2,5-dimethoxyphenyl)hexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and ester moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Methyl 6-(2,5-dimethoxyphenyl)hexanoate can be compared with other similar compounds such as:
Methyl 4-(2,5-dimethoxyphenyl)butanoate: Similar structure but with a shorter carbon chain.
Methyl 6-(3,4-dimethoxyphenyl)hexanoate: Similar structure but with different positions of the methoxy groups.
Ethyl 6-(2,5-dimethoxyphenyl)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
属性
CAS 编号 |
169126-93-6 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC 名称 |
methyl 6-(2,5-dimethoxyphenyl)hexanoate |
InChI |
InChI=1S/C15H22O4/c1-17-13-9-10-14(18-2)12(11-13)7-5-4-6-8-15(16)19-3/h9-11H,4-8H2,1-3H3 |
InChI 键 |
DYPNXNSQQZNCRM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)
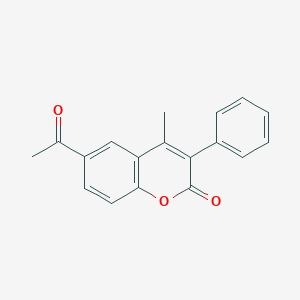
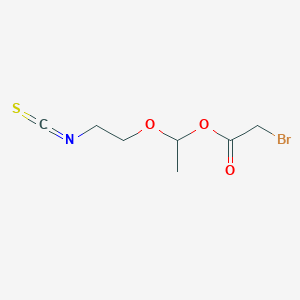
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
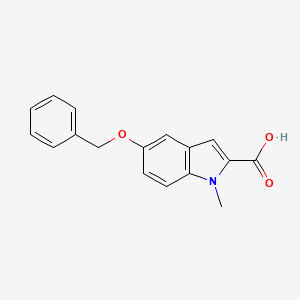
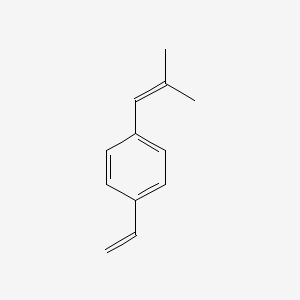
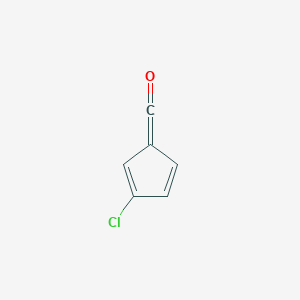
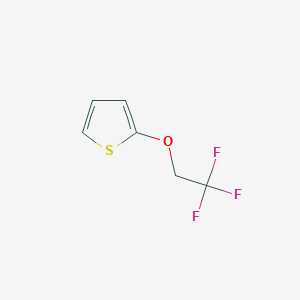
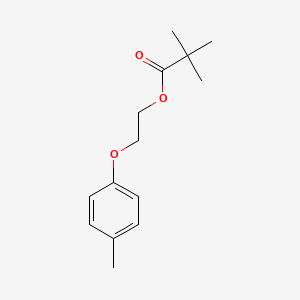
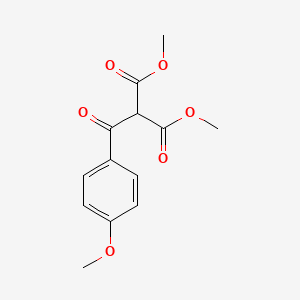

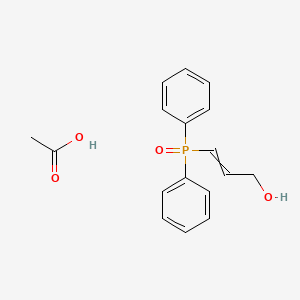
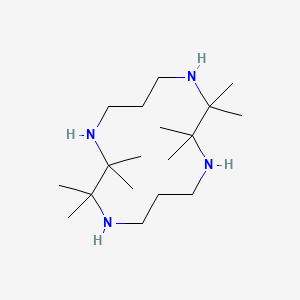
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
